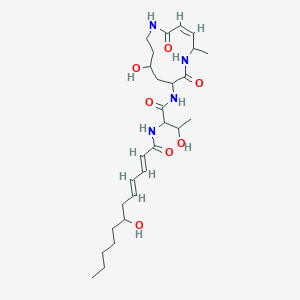
Glidobactin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glidobactin E is a natural product found in Polyangium with data available.
Aplicaciones Científicas De Investigación
Proteasome Inhibition
Glidobactin E functions primarily as a proteasome inhibitor , which is crucial for regulating protein degradation within cells. This mechanism has significant implications for cancer therapy, as many cancers exhibit dysregulated proteasome activity.
- Mechanism of Action : this compound targets the 20S core particle of the proteasome, inhibiting its function and leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells .
- Case Study : A study demonstrated that glidobactin-like natural products, including this compound, exhibited potent inhibitory effects on the yeast 20S proteasome. This inhibition was linked to their potential as anticancer agents, suggesting that further exploration could lead to effective cancer treatments .
Antitumor Activity
This compound has been identified as an antitumor antibiotic , with various studies highlighting its efficacy against different cancer cell lines.
- Research Findings : In vitro assays have shown that glidobactins A, B, and C (related compounds) possess significant antitumor properties. These compounds were isolated from Polyangium brachysporum and demonstrated effective cytotoxicity against human cancer cell lines .
-
Data Table: Antitumor Activity of Glidobactins
Compound Cell Line Tested IC50 (µM) Glidobactin A HeLa < 20 Glidobactin B MCF-7 < 15 Glidobactin C A549 < 25
Biosynthetic Engineering
The biosynthesis of this compound involves complex enzymatic pathways that can be engineered for enhanced production or novel derivatives.
- Biosynthetic Pathway : The biosynthetic gene cluster for glidobactins includes several genes responsible for the assembly of these compounds. Studies have shown that manipulating these pathways can yield new variants with potentially improved bioactivity .
- Case Study : Researchers engineered the starter condensation domain in the biosynthetic pathway of glidobactin to modify its acyl chains, resulting in increased yields of bioactive compounds. This approach opens avenues for developing new therapeutic agents based on this compound .
Chemical Synthesis and Derivatives
The synthetic utility of this compound extends to its derivatives, which can be generated through various chemical modifications.
- Synthetic Strategies : The selective hydroxylation of L-lysine catalyzed by enzymes like GlbB has been utilized to create key dipeptide fragments that are precursors to glidobactins. This method illustrates the potential for synthesizing analogs with tailored properties .
-
Data Table: Synthetic Routes for Glidobactins
Step Description Yield (%) Hydroxylation of L-Lysine 5900 TTN Amide bond formation with L-alaninol 92
Propiedades
Número CAS |
119259-74-4 |
|---|---|
Fórmula molecular |
C27H44N4O7 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
(2E,4E)-7-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-4-5-7-10-20(33)11-8-6-9-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8-9,12-14,18-22,25,32-34H,4-5,7,10-11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-9+,14-13- |
Clave InChI |
DCOUSTGIABFBAL-OGGIDZFNSA-N |
SMILES |
CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
SMILES isomérico |
CCCCCC(C/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O |
SMILES canónico |
CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
Sinónimos |
glidobactin E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















